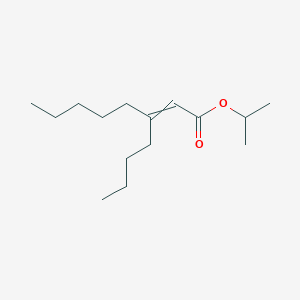
Propan-2-yl 3-butyloct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-butyloct-2-enoate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-butyloct-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: Another ester with similar properties but a simpler structure.
Butyl acetate: A commonly used ester in the industry with similar applications.
Ethyl 3-butyloct-2-enoate: A closely related compound with ethyl instead of propan-2-yl as the esterifying alcohol.
Uniqueness
Propan-2-yl 3-butyloct-2-enoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and unsaturation make it suitable for specialized applications in fragrance and flavor industries, as well as in research involving ester hydrolysis.
Properties
CAS No. |
922525-97-1 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
propan-2-yl 3-butyloct-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
JASTUDGOFXNXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC(C)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


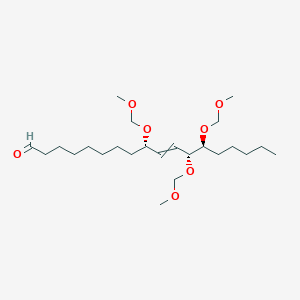
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
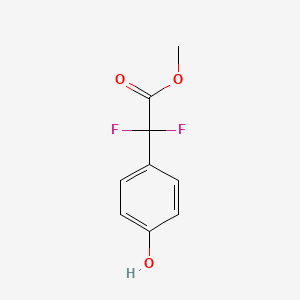
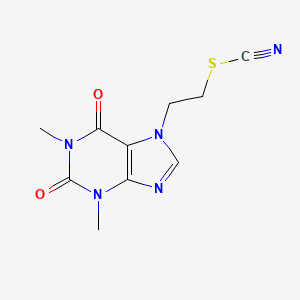
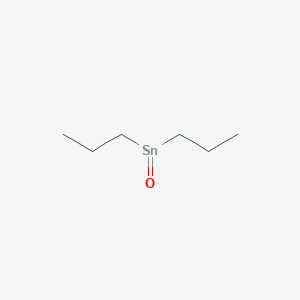
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
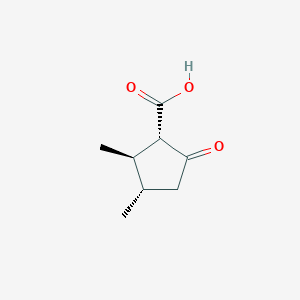
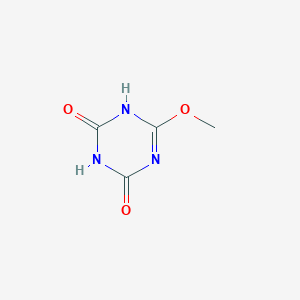
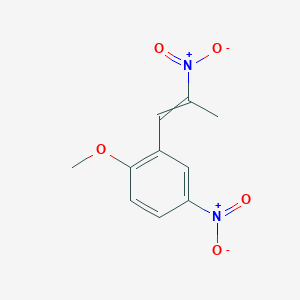
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)

